p-(t-BUTYLDIMETHYLSILOXY)STYRENE
Description
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Properties
IUPAC Name |
tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPBMCKCBQURHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84516-63-2 | |
| Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60451332 | |
| Record name | 4-(t-butyldimethylsilyloxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84494-81-5 | |
| Record name | 4-(t-butyldimethylsilyloxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for P T Butyldimethylsiloxy Styrene Monomer
Chemical Routes to p-(t-BUTYLDIMETHYLSILOXY)STYRENE via Phenol Protection
The most prevalent and direct method for synthesizing TBS-Styrene involves the protection of the hydroxyl group of 4-vinylphenol, also known as p-hydroxystyrene. This strategy is widely adopted due to the commercial availability of the starting phenol and the high efficiency of the silylation reaction.
The reaction typically involves treating 4-vinylphenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion. Common bases include imidazoles, such as imidazole (B134444) itself, or tertiary amines like triethylamine. The choice of solvent is also important, with aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently used to facilitate the dissolution of the reactants.
The general reaction scheme is as follows: 4-vinylphenol + tert-butyldimethylsilyl chloride → this compound + HCl
The HCl is neutralized by the base present in the reaction mixture. The reaction is typically carried out at room temperature and can achieve high yields.
Table 1: Reaction Conditions for the Silylation of 4-vinylphenol
| Parameter | Condition | Purpose |
|---|---|---|
| Silylating Agent | tert-butyldimethylsilyl chloride (TBSCl) | Provides the tert-butyldimethylsilyl protecting group. |
| Base | Imidazole, Triethylamine | Neutralizes the HCl byproduct, driving the reaction forward. |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Dissolves reactants and facilitates the reaction. |
| Temperature | Room Temperature | Allows for a controlled reaction rate with high efficiency. |
| Yield | Typically high (>90%) | Indicates an efficient conversion to the desired product. researchgate.net |
Exploration of Alternative Synthetic Strategies for Monomer Preparation
While the protection of 4-vinylphenol is the most common route, alternative strategies have been explored to prepare TBS-Styrene, often starting from different precursors. These methods can be advantageous if the primary starting material is unavailable or if a different synthetic pathway is desired to avoid specific impurities.
One notable alternative involves a Grignard reaction. This process starts with a protected halo-aromatic compound, such as 4-bromo(t-butyldimethylsiloxy)benzene. A Grignard reagent is first prepared from this starting material by reacting it with magnesium metal. This organometallic intermediate is then reacted with a vinyl source, such as vinyl bromide or vinyl chloride, in the presence of a suitable catalyst. google.com Catalysts for this cross-coupling reaction can include compounds of manganese, iron, or cobalt. google.com
This multi-step approach allows for the construction of the styrene (B11656) functionality on a pre-existing silyl-protected phenol ring. While more complex than the direct protection method, it offers flexibility in the choice of starting materials.
Another potential route could involve the Wittig reaction, a widely used method for forming alkenes. This would entail reacting a phosphorus ylide derived from a methyltriphenylphosphonium (B96628) halide with 4-(t-butyldimethylsiloxy)benzaldehyde. This reaction would form the vinyl group directly on the protected aromatic aldehyde.
Methodologies for Ensuring Monomer Purity for Controlled Polymerization
Controlled polymerization techniques, such as anionic or living radical polymerization, are extremely sensitive to impurities. The presence of water, oxygen, or other protic or reactive species can terminate the growing polymer chains, leading to a loss of control over molecular weight and a broadening of the molecular weight distribution. Therefore, rigorous purification of the TBS-Styrene monomer is essential.
The purification process typically begins with the removal of the polymerization inhibitor that is often added for storage. This is commonly achieved by washing the monomer with an aqueous base solution, such as sodium hydroxide (NaOH), followed by washing with distilled water to remove the base. researchgate.net
After the initial washing steps, the monomer must be thoroughly dried. Common drying agents include anhydrous magnesium sulfate (B86663) (MgSO4), calcium sulfate (CaSO4), or calcium hydride (CaH2). researchgate.net For the stringent requirements of anionic polymerization, drying over calcium hydride is a preferred method. nist.gov
The final and most critical purification step is fractional distillation under reduced pressure (vacuum distillation). researchgate.net This process separates the monomer from any remaining non-volatile impurities, residual solvents, and potential side-products from the synthesis. The distillation is performed under vacuum to lower the boiling point of the monomer, thereby preventing thermally induced polymerization during the purification process. google.com For ultimate purity, the monomer can be distilled directly into the polymerization reactor under high vacuum conditions.
Table 2: Monomer Purification Techniques for Controlled Polymerization
| Purification Step | Reagent/Method | Impurities Targeted |
|---|---|---|
| Inhibitor Removal | Aqueous NaOH wash | Phenolic inhibitors (e.g., hydroquinone, t-butylcatechol). researchgate.net |
| Drying | Anhydrous MgSO4, CaH2 | Water. researchgate.net |
| Final Purification | Vacuum Distillation | Non-volatile impurities, residual solvents, side-products. researchgate.net |
| Degassing | Freeze-pump-thaw cycles | Dissolved gases (e.g., oxygen). |
For particularly demanding applications, the purified monomer can be passed through a column of activated alumina to remove any final traces of protic impurities before use. researchgate.net
Homopolymerization of P T Butyldimethylsiloxy Styrene
Anionic Polymerization of p-(t-BUTYLDIMETHYLSILOXY)STYRENE
Anionic polymerization is a powerful method for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This is particularly true for styrene (B11656) and its derivatives, which are well-suited for living anionic polymerization, a process devoid of termination and chain transfer reactions.
Elucidation of Living Anionic Polymerization Mechanisms and Conditions
The living anionic polymerization of this compound proceeds via a chain reaction where the active centers are anions. The general mechanism involves two main stages: initiation and propagation.
Initiation: The process begins with the addition of an initiator, typically an organolithium compound or an aromatic radical anion, to the monomer. For instance, lithium naphthalide can readily polymerize 4-(tert-butyldimethylsilyloxy)styrene at low temperatures such as -78°C. The initiator adds to the styrene monomer, creating a carbanionic active center.
Propagation: The newly formed carbanion then attacks another monomer molecule, extending the polymer chain and regenerating the active anionic center at the chain end. This process repeats, and in the absence of impurities or terminating agents, the anionic chain ends remain active indefinitely. This "living" nature allows for the synthesis of polymers with predictable molecular weights and very narrow polydispersity. Subsequent acid hydrolysis of the silyl-protected polymer yields poly(4-vinylphenol) with a well-defined structure.
For a polymerization to be considered "living," the initiation step must be fast and complete, ensuring that all polymer chains grow simultaneously. The concentration of active centers remains constant throughout the reaction, leading to a linear relationship between the logarithm of the initial to instantaneous monomer concentration and time.
Influence of Initiator Systems on Polymerization Control
The choice of initiator is critical for achieving a well-controlled anionic polymerization. The initiator's function is to generate the initial carbanion that starts the polymer chain growth.
Common initiators for styrene derivatives include alkyllithium compounds like n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), as well as alkali metal complexes of aromatic hydrocarbons like sodium naphthalenide. The efficiency of initiation can be affected by the aggregation of the initiator, particularly in nonpolar solvents. For example, n-BuLi exists in highly aggregated forms in hydrocarbon solvents, which can lead to slow or incomplete initiation.
The reactivity of the initiator system can be modified by additives. For instance, the addition of phosphazene bases (such as t-BuP4, t-BuP2, or t-BuP1) to sec-BuLi initiators can significantly increase the polymerization rate of styrene. This acceleration is attributed to the complexation of the phosphazene base with the lithium counter-ion, which generates highly reactive anionic species. The rate enhancement follows the order of the base's strength: t-BuP4 > t-BuP2 > t-BuP1. Proper selection of the initiator and any additives is crucial for controlling the polymerization and achieving the desired polymer architecture.
Table 1: Effect of Initiator System on Anionic Polymerization of Styrene Derivatives
| Initiator System | Monomer | Solvent | Temperature (°C) | Result |
|---|---|---|---|---|
| Lithium Naphthalide | This compound | THF | -78 | Forms a "living polymer" with narrow molecular weight distribution. |
| n-BuLi | p-(2,2′-diphenylethyl)styrene | Cyclohexane/THF (20:1) | 40 | Well-controlled, living polymerization characteristics. |
| sec-BuLi / t-BuP1 | Styrene | Benzene (B151609) | Room Temp. | Controlled polymerization with narrow polydispersity (Đ < 1.05). |
Solvent Effects on Anionic Polymerization Kinetics and Chain Architecture
The solvent plays a pivotal role in the kinetics and mechanism of anionic polymerization. The rate of polymerization for styrene is dramatically faster in polar aprotic solvents like tetrahydrofuran (B95107) (THF) compared to nonpolar hydrocarbon solvents such as benzene or cyclohexane.
This difference arises from the state of the propagating carbanion. In nonpolar solvents, the active chain ends exist primarily as less reactive, aggregated species (dimers or higher aggregates). In polar solvents like THF, the solvent molecules solvate the cation (e.g., Li+), breaking up the aggregates and creating more reactive species, such as contact ion pairs and solvent-separated ion pairs. Solvent-separated ion pairs are significantly more reactive than contact ion pairs, leading to a much faster propagation rate.
Free-Radical Polymerization of this compound
Free-radical polymerization is a versatile and widely used method for producing a variety of polymers. It is generally more tolerant of functional groups and impurities than anionic polymerization.
Mechanistic Studies of Free-Radical Initiation and Propagation
The free-radical polymerization of a vinyl monomer like this compound proceeds through a chain mechanism involving three key steps: initiation, propagation, and termination.
Initiation: The process is started by a radical initiator, such as benzoyl peroxide (BPO) or an azo compound, which decomposes upon heating to form primary radicals. This radical then adds to the carbon-carbon double bond of a monomer molecule, creating a new, monomer-centered radical.
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, and this process continues, leading to the growth of a long polymer chain. Each addition step regenerates the radical at the end of the growing chain. This is a very fast reaction and is the primary chain-building step.
Termination: The growth of a polymer chain stops when its radical end is deactivated. The most common termination mechanisms are radical combination, where two growing chains join together, and disproportionation, where a hydrogen atom is transferred from one chain to another. For styrene, combination is the major termination process.
Factors Influencing Polymerization Rate and Molecular Weight Distribution
Several factors can be adjusted to control the rate of polymerization and the molecular weight characteristics of the final polymer.
Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration. Increasing the amount of initiator leads to a higher concentration of radicals and thus a faster polymerization rate. However, this also typically results in lower average molecular weight, as more polymer chains are initiated simultaneously.
Monomer Concentration: The polymerization rate is typically first order with respect to the monomer concentration. A higher concentration of monomer leads to a faster rate of propagation.
Controlled Radical Polymerization Techniques: To achieve better control over molecular weight and obtain narrower molecular weight distributions (lower polydispersity), controlled or "living" radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) can be employed. In these systems, an equilibrium is established between active (propagating) radicals and dormant species, allowing for more uniform chain growth. The use of a RAFT agent can, however, retard the polymerization rate.
Table 2: Influence of Reaction Parameters on Free-Radical Polymerization of Styrene
| Parameter Varied | Observation | Effect on Polymer |
|---|---|---|
| Increased Initiator Concentration | Polymerization rate increases. | Average molecular weight decreases. |
| Increased Temperature | Rates of initiation and propagation increase. | Polymerization rate increases; molecular weight may decrease. |
Controlled Radical Polymerization (e.g., RAFT) Approaches for Poly[this compound]
Controlled radical polymerization (CRP) techniques offer a powerful platform for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Among these methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile tool for a wide range of monomers. While direct and extensive research on the RAFT polymerization of this compound is not widely documented in the reviewed literature, significant insights can be drawn from studies on structurally similar monomers, such as p-acetoxystyrene.
The RAFT polymerization of p-acetoxystyrene has been successfully demonstrated using a trithiocarbonate chain transfer agent, S-1-dodecyl-S'-(α,α'-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT). nih.gov Key to achieving a controlled polymerization are factors such as temperature, initiator concentration, monomer-to-chain transfer agent ratio, and the choice of solvent. nih.gov Optimized conditions for the polymerization of p-acetoxystyrene were found to be at temperatures of 70 or 80 °C with 10 mol% of AIBN as the initiator. nih.gov Bulk polymerization was effective for achieving low monomer conversions, while for higher conversions, a 1:1 volume ratio of monomer to 1,4-dioxane was employed. nih.gov These conditions resulted in linear kinetic plots, a linear evolution of number-average molecular weight (M(_{n})) with monomer conversion, and low final molecular weight dispersities, all of which are hallmarks of a controlled polymerization process. nih.gov
Given the structural similarity between p-acetoxystyrene and this compound, it is anticipated that the latter would also be amenable to controlled polymerization via RAFT. The bulky t-butyldimethylsilyloxy group is not expected to interfere with the radical polymerization mechanism. Therefore, similar reaction conditions, employing a suitable RAFT agent like DDMAT and a thermal initiator such as AIBN, would likely afford well-defined Poly[this compound].
Table 1: Optimized Conditions for RAFT Polymerization of p-acetoxystyrene
| Parameter | Condition |
|---|---|
| RAFT Agent | S-1-dodecyl-S'-(α,α'-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) |
| Initiator | AIBN (10 mol%) |
| Temperature | 70-80 °C |
| Solvent (for high conversion) | 1,4-dioxane (1:1 v/v with monomer) |
Cationic Polymerization of this compound
Cationic polymerization is a chain-growth polymerization in which the active propagating species is a carbocation. This method is particularly effective for vinyl monomers with electron-donating substituents that can stabilize the positive charge of the carbocation. The p-(t-butyldimethylsilyloxy) group in this compound is an electron-donating group, making this monomer well-suited for cationic polymerization.
The primary challenge in conventional cationic polymerization is the frequent occurrence of side reactions, such as chain transfer and termination, which can lead to polymers with broad molecular weight distributions and uncontrolled molecular weights. However, the development of living cationic polymerization has provided a means to overcome these limitations.
Investigation of Living Cationic Polymerization Systems
Living cationic polymerization is characterized by the absence of irreversible chain transfer and termination steps. In an ideal living system, the active ionic propagating species exists in a dynamic equilibrium with a dormant covalent species. This equilibrium significantly reduces the concentration of the active carbocations at any given moment, thereby suppressing side reactions. cmu.edu This controlled process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI, close to 1.0).
For styrene derivatives with electron-donating groups in the para position, such as p-alkoxystyrenes, living cationic polymerization has been successfully achieved. cmu.edu These systems demonstrate a linear increase in the number-average molecular weight (M({n})) of the polymer with increasing monomer conversion. Furthermore, upon the addition of a second batch of monomer after the first has been completely consumed, polymerization resumes, leading to a further increase in M({n}) while maintaining a narrow PDI. cmu.edu This is a definitive characteristic of a living polymerization.
The living nature of the polymerization of p-alkoxystyrenes has been demonstrated in various solvents, including polar solvents like CH({2})Cl({2}) and mixtures of EtNO({2})/CH({2})Cl(_{2}). cmu.edu The involvement of dissociated ionic species in the propagation has been confirmed by the observation that the addition of a common ion salt retards the polymerization rate. cmu.edu
Catalyst Systems and Their Impact on Polymerization Control
The choice of the initiating system, which typically consists of an initiator and a Lewis acid co-initiator, is critical for achieving a controlled and living cationic polymerization. The nature of the counter-anion generated from the initiating system plays a crucial role in stabilizing the propagating carbocation and controlling the equilibrium between active and dormant species.
For p-alkoxystyrenes, several initiating systems have been shown to be effective in achieving living polymerization. One such system is the combination of an adduct of hydrogen chloride (HCl) and a vinyl ether, such as isobutyl vinyl ether (IBVE), with a Lewis acid like zinc chloride (ZnCl({2})). cmu.edu Another effective system is the combination of hydrogen iodide (HI) and zinc iodide (ZnI({2})). cmu.edu
The strength of the Lewis acid and the nucleophilicity of the counter-anion have a significant impact on the polymerization rate and the degree of control. For instance, while ZnCl({2}) is a more Lewis acidic compound than ZnI({2}), the C-I bond is more easily ionized than the C-Cl bond, leading to a higher concentration of ionic species and a faster polymerization rate with the HI/ZnI({2}) system. cmu.edu Stronger Lewis acids, such as tin tetrachloride (SnCl({4})), can also be used, but may require the addition of a common ion salt, like nBu(_{4})NCl, to better control the polymerization of highly reactive monomers. cmu.edu
Table 2: Initiating Systems for Living Cationic Polymerization of p-Alkoxystyrenes
| Initiator | Co-initiator / Activator | Key Characteristics |
|---|---|---|
| HCl-IBVE adduct | ZnCl(_{2}) | Provides good control over polymerization, leading to narrow MWDs. |
| HI | ZnI(_{2}) | Results in a faster polymerization rate compared to the HCl/ZnCl(_{2}) system due to easier ionization of the C-I bond. cmu.edu |
| Initiator | SnCl(_{4}) | A stronger Lewis acid that can induce polymerization; may require additives for better control. cmu.edu |
Copolymerization Strategies Involving P T Butyldimethylsiloxy Styrene
Copolymerization with Unsubstituted Styrene (B11656)
The copolymerization of TBS-Styrene with styrene is a fundamental approach to producing polymers with tunable characteristics. The presence of the bulky t-butyldimethylsilyloxy group significantly influences the reactivity of the styrene monomer and the properties of the resulting copolymer.
The reactivity ratios of comonomers are crucial for predicting the composition and microstructure of the resulting copolymer. For the copolymerization of styrene (St) and TBS-Styrene, the reactivity ratios indicate how readily each monomer adds to a growing polymer chain ending in either a styrene or a TBS-Styrene unit. While specific reactivity ratios for TBS-Styrene and styrene were not found in the provided search results, studies on similar systems, such as the copolymerization of styrene with other substituted styrenes or silyl-containing monomers, can offer insights. For instance, in the copolymerization of styrene and pentadecylphenyl methacrylate (B99206) (PDPMA), the reactivity ratio of styrene (r1) was found to be 0.93, while that of PDPMA (r2) was 0.05. mdpi.com This suggests a tendency towards random copolymerization with an inclination for styrene to homopolymerize more readily than to copolymerize with PDPMA. mdpi.com Such studies highlight that the structure of the comonomer significantly impacts the copolymerization kinetics. The bulky nature of the TBS group in TBS-Styrene would likely lead to different reactivity ratios compared to unsubstituted styrene, influencing the monomer incorporation and the sequence distribution within the copolymer chain.
The determination of monomer incorporation is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the relative amounts of each monomer unit in the copolymer. mdpi.com
Random copolymers of TBS-Styrene and styrene are commonly synthesized via free-radical polymerization. researchgate.net The reaction is typically carried out in solution using an initiator like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) at elevated temperatures. chemrxiv.orgresearchgate.net The resulting copolymers are generally soluble in common organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and ethyl acetate, and insoluble in alcohols like methanol. researchgate.netchemrxiv.orgchemrxiv.org
Characterization of these random copolymers involves various analytical techniques. The composition of the copolymers can be determined from elemental analysis, such as nitrogen content if a nitrogen-containing comonomer is used, or more commonly through ¹H NMR spectroscopy by comparing the integration of characteristic proton signals from each monomer unit. mdpi.comchemrxiv.orgchemrxiv.orgpolymersource.ca The molecular weight and polydispersity index (PDI) are typically measured by size exclusion chromatography (SEC). polymersource.ca Thermal properties, such as the glass transition temperature (Tg), are determined using differential scanning calorimetry (DSC), which provides insight into the miscibility and phase behavior of the copolymer.
Interactive Table: Synthesis and Characterization of Styrene Copolymers
| Copolymer System | Polymerization Method | Initiator | Solvent | Characterization Techniques |
|---|---|---|---|---|
| Styrene-co-PDPMA | Atom Transfer Radical Polymerization (ATRP) | - | Bulk | ¹H NMR, SEC, TGA |
| Styrene-co-ring-substituted isobutyl phenylcyanoacrylates | Radical Polymerization | ABCN | Toluene | Elemental Analysis (N), IR, ¹H NMR, ¹³C NMR |
Copolymerization with (Meth)acrylate Monomers
Copolymerization of TBS-Styrene with (meth)acrylate monomers, such as methyl methacrylate (MMA) or butyl acrylate, offers a route to synthesize copolymers with a combination of properties derived from both styrenic and acrylic components. These copolymers can exhibit a broad range of glass transition temperatures, mechanical strengths, and surface properties.
The synthesis of such copolymers can be achieved through various polymerization techniques, including free-radical polymerization and controlled radical polymerization methods like ATRP. mdpi.com The choice of method influences the control over molecular weight, polydispersity, and copolymer architecture. For example, ATRP allows for the synthesis of well-defined block copolymers.
The characterization of TBS-Styrene-(meth)acrylate copolymers involves similar techniques as for styrene copolymers. ¹H NMR spectroscopy is a powerful tool to determine the copolymer composition by comparing the signals of the aromatic protons of TBS-Styrene and the characteristic protons of the (meth)acrylate monomer. polymersource.ca For instance, in a poly(styrene-co-methyl methacrylate) copolymer, the ratio of the two monomers can be calculated by comparing the peak area of the phenyl protons of styrene and the methyl protons of MMA. polymersource.ca The thermal properties, particularly the glass transition temperature, will be dependent on the copolymer composition and the miscibility of the styrenic and (meth)acrylic segments.
The reactivity ratios for the copolymerization of styrene and MMA are well-documented and indicate a tendency towards the formation of random copolymers. The presence of the bulky TBS group on the styrene monomer would likely alter these reactivity ratios, affecting the monomer sequence distribution and, consequently, the final properties of the copolymer.
Copolymerization with Diene Monomers (e.g., Isoprene (B109036), Butadiene)
The copolymerization of TBDMSSty with diene monomers like isoprene and butadiene is primarily achieved through living anionic polymerization. This technique offers precise control over molecular weight, composition, and architecture. However, the successful copolymerization of these monomers requires careful consideration of their differing reactivities.
In living anionic polymerization initiated with organolithium compounds in non-polar solvents like cyclohexane, diene monomers (isoprene, butadiene) polymerize much faster than styrene and its derivatives. If a mixture of TBDMSSty and a diene is introduced simultaneously, the resulting polymer will consist predominantly of a long poly(diene) block followed by a block of poly(p-(t-butyldimethylsiloxy)styrene) (PTBDMSSty). To achieve more random or tapered copolymer structures, polar modifiers such as tetrahydrofuran (THF) or ethers are often added to the reaction medium. mdpi.comrsc.org These modifiers alter the polarity of the solvent and the structure of the propagating chain end, which helps to moderate the reactivity differences between the styrenic and dienic monomers, leading to a more statistical incorporation of both monomer units into the polymer chain. mdpi.comrsc.org
Sequential addition of monomers is the most common strategy to create well-defined block copolymers. For instance, a poly(styrene)-poly(diene) diblock can be synthesized by first polymerizing styrene and then adding the diene monomer. acs.org Similarly, a PTBDMSSty-poly(diene) block copolymer can be synthesized by first polymerizing TBDMSSty to completion with an initiator like sec-butyllithium (B1581126), followed by the addition of isoprene or butadiene to the living PTBDMSSty anionic chain ends. The reverse addition, polymerizing the diene first, is also feasible and often preferred due to the higher stability of the poly(dienyl)lithium chain end. mdpi.com
Table 1: Anionic Copolymerization Parameters for Styrenic-Diene Monomers
| Parameter | Condition | Effect on Copolymerization |
|---|---|---|
| Solvent | Non-polar (e.g., Cyclohexane) | Favors 1,4-microstructure in poly(diene); large reactivity difference between monomers. |
| Polar (e.g., THF) | Increases 1,2- and 3,4-microstructure in poly(diene); reduces reactivity difference. mdpi.com | |
| Initiator | Alkyllithium (e.g., n-BuLi, sec-BuLi) | Common for initiating both styrenic and dienic monomers. rsc.orgresearchgate.net |
| Temperature | -78°C to 50°C | Affects polymerization rate and can influence side reactions. |
| Monomer Addition | Sequential | Leads to well-defined block copolymers. acs.org |
Synthesis of Block Copolymers of this compound
Block copolymers containing PTBDMSSty are of significant interest as precursors to amphiphilic or functional materials. The synthesis of these structures relies heavily on controlled polymerization techniques that allow for the sequential growth of different polymer blocks.
The synthesis of diblock copolymers, such as poly(styrene)-b-poly(this compound) (PS-b-PTBDMSSty), is effectively accomplished using living polymerization methods like anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org
In living anionic polymerization, sequential monomer addition is the standard procedure. For example, styrene is first polymerized using an initiator like sec-butyllithium in THF. After the styrene monomer is completely consumed, a solution of TBDMSSty is added to the living polystyryllithium chains, initiating the growth of the second block. This process results in well-defined diblock copolymers with low polydispersity indices (PDI < 1.1). rsc.org
RAFT polymerization offers an alternative route under less stringent conditions. A PS macro-chain transfer agent (PS-CTA) can be used to mediate the polymerization of TBDMSSty, yielding a PS-b-PTBDMSSty diblock copolymer. While RAFT allows for good control over the polymerization, it typically results in slightly broader molecular weight distributions (PDI > 1.15) compared to anionic methods. rsc.org The choice of method can influence the self-assembly behavior of the resulting block copolymers due to differences in polydispersity. rsc.org
Table 2: Comparison of Synthesis Methods for PS-b-PTBDMSSty Diblock Copolymers
| Feature | Anionic Polymerization | RAFT Polymerization |
|---|---|---|
| Mechanism | Living, chain-growth | Controlled, chain-growth |
| Initiator/CTA | sec-Butyllithium | Polystyrene Macro-CTA |
| Conditions | High vacuum, pure reagents, low temp. | More tolerant to impurities and functional groups |
| Polydispersity (PDI) | Very narrow (e.g., < 1.05) rsc.org | Narrow (e.g., > 1.15) rsc.org |
| Block Sequence | Defined by sequential monomer addition | Defined by macro-CTA and added monomer |
The synthesis of ABA and ABC triblock copolymers, as well as (AB)n multiblock copolymers containing PTBDMSSty, extends the principles of diblock synthesis. Living cationic polymerization has been used to create triblock copolymers such as poly(p-hydroxystyrene)-b-poly(isobutylene)-b-poly(p-hydroxystyrene), which are synthesized using the TBDMS-protected monomer.
For ABA triblock copolymers, a bifunctional initiator is often employed. For instance, a difunctional anionic initiator can be used to first polymerize a central block (B), such as poly(isoprene) or poly(butadiene). Subsequently, TBDMSSty monomer is added to both living ends of the poly(diene) chain, forming the outer A blocks (PTBDMSSty). Alternatively, sequential addition can be used with a monofunctional initiator, where monomer A is polymerized, followed by monomer B, and finally another portion of monomer A.
Multiblock copolymers featuring alternating blocks of polystyrene and poly(p-tert-butoxystyrene) have been synthesized using a poly(alkoxyamine) macroinitiator in a stepwise insertion reaction. google.comkpi.ua This nitroxide-mediated process allows for the controlled, sequential growth of the different blocks, leading to well-defined multiblock structures. google.comkpi.ua
Sequential monomer addition is the cornerstone of synthesizing block copolymers with defined sequences via living polymerization. acs.org The order of monomer addition is critical and is dictated by the relative reactivity of the propagating anionic species. In anionic polymerization, it is generally necessary to polymerize the less reactive monomer first or to ensure the crossover reaction from one living chain end to the next monomer is efficient. For instance, the polystyryl anion can readily initiate the polymerization of dienes or methacrylates. However, the reverse, such as initiating styrene polymerization with a poly(dienyl) anion, can be less efficient and may require additives or specific conditions.
An alternative to sequential addition for creating more complex architectures like star-block copolymers is the use of coupling agents. In this methodology, living diblock copolymer chains, such as PTBDMSSty-b-poly(isoprenyl)lithium, are synthesized first. These living chains are then reacted with a multifunctional linking agent, such as a chlorosilane (e.g., SiCl4 or MeSiCl3). acs.org This reaction links multiple diblock arms together at a central point, forming a star-shaped block copolymer. The number of arms on the star is determined by the functionality of the coupling agent and the stoichiometry of the reaction. This method provides excellent control over the final architecture. acs.org
Graft Copolymerization Techniques Utilizing this compound
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. PTBDMSSty can be incorporated into graft copolymers as either the backbone or the grafted side chain using three primary strategies: "grafting from," "grafting onto," and "grafting through."
The "grafting from" technique involves initiating the polymerization of a monomer from active sites along a pre-existing polymer backbone. For example, a triblock copolymer of poly(styrene-b-p-tert-butoxystyrene-b-styrene) can be synthesized and then deprotected to yield a poly(styrene-b-p-hydroxystyrene-b-styrene) (PS-b-PHS-b-PS) backbone. The hydroxyl groups on the PHS block can then be converted into initiators for the polymerization of another monomer, such as ethylene (B1197577) oxide, to grow poly(ethylene oxide) (PEO) chains from the backbone, resulting in a PS-b-(PHS-g-PEO)-b-PS graft copolymer. acs.org Another approach involves creating initiating sites on a surface, like silica, to grow polymer chains directly from it. nih.gov
The "grafting onto" method involves attaching pre-made polymer chains to a polymer backbone containing reactive functional groups. acs.org For instance, a backbone polymer could be synthesized to contain reactive sites (e.g., chlorosilane groups). researchgate.net Separately, living PTBDMSSty chains are prepared via anionic polymerization. The living anionic ends of the PTBDMSSty chains then react with the functional sites on the backbone, forming the grafted copolymer. researchgate.net
The "grafting through" (or macromonomer) method utilizes a monomer that has a polymeric chain attached to it. This "macromonomer" is then copolymerized with another monomer to form a graft copolymer directly. While a versatile technique, specific examples utilizing a PTBDMSSty macromonomer are less commonly reported in the literature reviewed.
Deprotection and Functional Group Transformations of Poly P T Butyldimethylsiloxy Styrene and Its Copolymers
Selective Cleavage of the t-Butyldimethylsilyl (TBDMS) Protecting Group
The selective cleavage of the TBDMS group is a well-established transformation in organic synthesis, and these principles are readily applied to polymer chemistry. The choice between acidic or fluoride-mediated conditions allows for tailored deprotection strategies, which are essential when dealing with complex polymer architectures that may contain other sensitive functional groups.
Acid-catalyzed hydrolysis is a common method for the removal of TBDMS ethers. The reaction typically involves treating the polymer with a protic acid in a suitable solvent mixture. The rate of deprotection is influenced by several factors, including the strength of the acid, the reaction temperature, and the steric environment of the silyl (B83357) ether. stackexchange.com Generally, less hindered silyl groups are cleaved more rapidly under acidic conditions. wikipedia.org
For PTBDMSS, the deprotection can be achieved using various acids, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, often in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water. researchgate.netdntb.gov.ua Microwave heating has been shown to accelerate the deprotection of TBDMS ethers in an acetic acid, THF, and water mixture, offering a rapid and efficient method. researchgate.net The selectivity of acid-mediated deprotection is particularly valuable. For instance, alkyl silyl ethers can be cleaved in the presence of aryl silyl ethers, and less sterically hindered silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers are removed preferentially over the bulkier TBDMS and t-butyldiphenylsilyl (TBDPS) ethers. wikipedia.orgresearchgate.net This differential reactivity allows for the selective deprotection of specific hydroxyl groups within a complex polymer structure.
A study on the acid-catalyzed deprotection of poly(p-t-butoxystyrene) to produce partially protected poly(hydroxystyrene)s highlights the ability to control the degree of deprotection by carefully managing reaction conditions such as temperature and the molar ratio of the acid catalyst. google.comgoogle.com While this study focuses on a different protecting group, the principles of controlling the extent of deprotection are transferable to the TBDMS system.
Table 1: Acid-Mediated Deprotection of Silyl Ethers
| Reagent/Condition | Substrate Scope | Selectivity | Reference |
|---|---|---|---|
| Acetic acid/THF/water with microwave heating | 1° and 2° TES and TBDMS ethers | Stable towards TBDPS and TIPS ethers and aryl silyl ethers | researchgate.net |
| Catalytic acetyl chloride in dry methanol | TBDMS and TBDPS ethers | Tolerates various other protecting groups | researchgate.net |
| Catalytic p-toluenesulfonyl chloride in water | Trimethylsilyl ethers | N/A | researchgate.net |
| Hafnium(IV) triflate (catalytic) | 1°, 2°, 3° alkyl and aryl TBDMS ethers | Regioselective and chemoselective cleavage possible | organic-chemistry.orgorganic-chemistry.org |
Fluoride (B91410) ions exhibit a strong affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-oxygen bonds. organic-chemistry.org The most common fluoride source for this purpose is tetra-n-butylammonium fluoride (TBAF), typically used in a solvent like THF. wikipedia.orgorganic-chemistry.org This method is generally very efficient and proceeds under mild conditions. wikipedia.org
The reaction mechanism is believed to involve the formation of a pentavalent silicon intermediate. stackexchange.com The rate of fluoride-mediated deprotection is influenced by the electronic properties of the silyl group, with electron-poor silyl groups being cleaved faster. wikipedia.org The steric bulk on the silicon atom also plays a role.
Fluoride-mediated deprotection offers a broad reaction scope and is compatible with a wide range of functional groups. researchgate.net For instance, TBAF can selectively cleave TBDMS groups in the presence of other protecting groups, and different silyl ethers can be deprotected selectively under varying conditions. wikipedia.org The use of hydrogen fluoride-pyridine complex is another common method, although its selectivity can sometimes be influenced by steric factors around the silyl ether. stackexchange.comresearchgate.net
Table 2: Fluoride-Mediated Deprotection of TBDMS Ethers
| Reagent/Condition | Key Features | Reference |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) in THF | Rapid cleavage at room temperature; high efficiency | wikipedia.orgorganic-chemistry.orgumich.edu |
| Hydrogen fluoride-pyridine in THF/pyridine | Excellent for removing primary TBDMS groups | stackexchange.comwikipedia.org |
| Potassium fluoride/18-crown-6 | Alternative fluoride source | researchgate.net |
| Catalytic fluoride at neutral pH | Tolerant of acid- and base-sensitive groups | organic-chemistry.org |
In the synthesis of complex polymer architectures, such as block copolymers or polymers with multiple, distinct functional groups, the concept of orthogonal protection is crucial. beilstein-journals.orgnih.gov This strategy involves the use of multiple protecting groups that can be removed under different, non-interfering conditions. The TBDMS group is a valuable component of such strategies due to its distinct cleavage conditions compared to other common protecting groups. beilstein-journals.orgnih.gov
For example, a TBDMS group can be selectively removed with fluoride ions while an acid-labile group like a t-butoxycarbonyl (t-Boc) group remains intact. researchgate.netnih.gov Conversely, the t-Boc group can be removed with acid without affecting the TBDMS ether. researchgate.net This orthogonality allows for the sequential deprotection and functionalization of different parts of a polymer molecule.
The relative stability of different silyl ethers to acidic and basic conditions also enables orthogonal deprotection within the silyl ether family itself. wikipedia.org For instance, a TMS ether can be cleaved under mildly acidic conditions that leave a TBDMS ether untouched. wikipedia.org This allows for the programmed unveiling of hydroxyl groups, enabling the construction of highly complex and well-defined polymeric materials. nih.gov
Conversion to Poly(4-hydroxystyrene) (PVPh) and its Derivatives
The deprotection of PTBDMSS leads directly to the formation of poly(4-hydroxystyrene) (PVPh), a polymer of significant industrial and academic interest. rsc.orgresearchgate.netwikipedia.org PVPh is structurally similar to polystyrene but possesses a reactive hydroxyl group on each phenyl ring, which dramatically alters its properties and opens up avenues for further functionalization. wikipedia.org
The conversion of PTBDMSS to PVPh is typically a high-yield reaction, regardless of whether acid- or fluoride-mediated deprotection is employed. The resulting PVPh is a versatile material used in a variety of applications, including as a component in photoresists for microelectronics, due to the chemical amplification mechanism that can be designed around the phenolic hydroxyl group. dntb.gov.uawikipedia.org
Furthermore, the PVPh obtained from PTBDMSS can be used as a scaffold for the synthesis of a wide range of derivatives. The hydroxyl group can undergo numerous chemical transformations, such as esterification, etherification, and urethane (B1682113) formation. For example, PVPh can be reacted with various alkyl or aryl halides to produce poly(4-alkoxystyrene)s or poly(4-aryloxystyrene)s. rsc.orgrsc.org These modifications can be used to tune the physical and chemical properties of the polymer, such as its solubility, thermal stability, and refractive index.
The synthesis of block copolymers containing a PVPh block, such as poly(styrene)-b-poly(4-hydroxystyrene), is readily achieved by the deprotection of the corresponding poly(styrene)-b-poly[p-(t-butyldimethylsiloxy)styrene] precursor. polymersource.carsc.org These block copolymers can self-assemble into well-defined nanostructures, and the PVPh block provides a handle for further chemical modification within one of the domains.
Post-Polymerization Modification and Further Functionalization of Resulting Polymers
The PVPh generated from the deprotection of PTBDMSS is a prime candidate for post-polymerization modification. This approach allows for the introduction of a wide variety of functional groups onto a pre-existing polymer backbone, offering a powerful tool for creating new materials with tailored properties. researchgate.netnih.gov
The hydroxyl groups of PVPh can be functionalized using a vast toolbox of organic reactions. For example, they can be esterified with acid chlorides or anhydrides, or etherified using alkyl halides under basic conditions. These reactions can be used to attach a wide range of moieties, including chromophores, liquid crystalline mesogens, or biologically active molecules.
A notable example of post-polymerization modification is the use of PVPh in the synthesis of polymer-supported reagents and catalysts. The hydroxyl group can be used as an anchor point to immobilize catalytic species, creating a recyclable and easily separable catalyst system.
Furthermore, the controlled deprotection of PTBDMSS copolymers allows for the creation of polymers with a defined ratio of hydroxyl and protected hydroxyl groups. google.com This can be used to precisely control the density of functional groups along the polymer chain, which in turn influences the material's properties. For instance, in the context of photoresists, the ratio of protected to unprotected hydroxyl groups is a critical factor in determining the dissolution characteristics of the resist in the developer. google.com
The ability to perform Suzuki cross-coupling reactions on polymers like poly(4-iodostyrene) highlights the potential for post-polymerization modification to introduce diverse functionalities. sjsu.edu While not a direct derivative of PVPh, this demonstrates the power of post-polymerization modification of styrenic polymers. The hydroxyl group of PVPh can be converted to a triflate, which can then participate in various cross-coupling reactions, further expanding the range of possible modifications.
Advanced Materials Applications Derived from Poly P T Butyldimethylsiloxy Styrene
Precursors for Photoresist Materials in Advanced Lithography
Poly[p-(t-BUTYLDIMETHYLSILOXY)STYRENE] is a crucial precursor for photoresist materials used in advanced microlithography. The technological significance of its corresponding deprotected polymer, poly(p-hydroxystyrene) (PHOST), stems from its excellent properties for semiconductor manufacturing, including high transparency at the 248 nm wavelength of KrF excimer lasers, good dry etch resistance, and aqueous base solubility. cmu.edu
The synthesis of PHOST with a well-defined structure and narrow molecular weight distribution is critical for high-performance photoresists. This is achieved through the living anionic polymerization of this compound. cmu.eduosti.gov This controlled polymerization process yields PTBDMSS with low polydispersity. The protective t-butyldimethylsilyl group is then removed in a post-polymerization step known as deprotection. This conversion of PTBDMSS to PHOST can be conveniently achieved using reagents like hydrogen chloride or tetra(alkyl)ammonium fluoride (B91410). cmu.edu
The deprotection reaction is a critical step in tailoring the final properties of the photoresist. For instance, in chemically amplified resist systems, an acid is photogenerated, which then catalyzes the deprotection reaction, rendering the exposed regions soluble in a developer solution. researchgate.net The ability to control the deprotection of silyl-protected polymers like PTBDMSS allows for the precise fabrication of intricate circuit patterns on semiconductor wafers. cmu.eduresearchgate.net
| Polymerization & Deprotection of PTBDMSS | |
| Monomer | This compound |
| Polymerization Method | Living Anionic Polymerization cmu.eduosti.gov |
| Resulting Polymer | Poly[this compound] (PTBDMSS) |
| Deprotection Reagents | Hydrogen Chloride, Tetra(alkyl)ammonium Fluoride cmu.edu |
| Final Polymer | Poly(p-hydroxystyrene) (PHOST) cmu.edu |
| Application of PHOST | Photoresists for 248 nm Microlithography cmu.edu |
Directed Self-Assembly of Block Copolymers for Nanopatterning
Directed self-assembly (DSA) of block copolymers (BCPs) has emerged as a powerful, low-cost alternative to conventional top-down lithography for creating ultra-fine patterns. rsc.orgkaist.ac.krualberta.caglobethesis.com In this field, block copolymers containing PTBDMSS, such as poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) (PS-b-PTBDMSS), are of significant interest. rsc.orgkaist.ac.kr These BCPs can spontaneously form well-ordered nanostructures like cylinders, lamellae, and spheres, which can be guided by a pre-patterned substrate to create large-scale, defect-free arrays. rsc.orgkaist.ac.krualberta.ca
A key thermodynamic parameter governing this self-assembly is the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the different polymer blocks. PS-b-PTBDMSS is noted for having an intermediate χ value, which is advantageous for inducing pattern formation over a wide range of length scales through simple thermal annealing. rsc.orgkaist.ac.kr
Research has demonstrated that the quality of the resulting nanopatterns is highly dependent on the characteristics of the block copolymer. For PS-b-PTBDMSS, polymers synthesized via living anionic polymerization, which results in a narrow molecular weight distribution (polydispersity index, PDI < 1.05), exhibit significantly lower line edge roughness in the self-assembled patterns compared to those synthesized by methods like reversible addition-fragmentation chain transfer (RAFT) polymerization that yield a broader PDI (> 1.15). rsc.orgkaist.ac.kr This highlights the importance of precise polymer synthesis in achieving the high-fidelity patterns required for next-generation electronic devices. globethesis.com
| Property | Anionic Polymerization | RAFT Polymerization | Reference |
| Polydispersity Index (PDI) | < 1.05 | > 1.15 | rsc.orgkaist.ac.kr |
| Pattern Quality | 38% lower line edge roughness | Higher line edge roughness | rsc.orgkaist.ac.kr |
Development of Specialty Polymers for Electronic Materials
The versatility of this compound extends to the creation of various specialty polymers for electronic applications, primarily through its conversion to PHOST. cmu.edu PHOST and its derivatives are foundational materials for many electronic processes, especially in microlithography. cmu.eduualberta.ca
The use of living anionic polymerization enables the synthesis of complex polymer architectures with a high degree of control over molecular weight and composition. buffalo.edu By sequentially polymerizing different monomers, well-defined block copolymers incorporating PTBDMSS can be created. For example, after the synthesis of a block copolymer containing a PTBDMSS segment, the silyl (B83357) group can be selectively removed to expose the hydroxyl group of the PHS block. This hydroxyl group can then serve as a reactive site for further chemical modification, such as grafting other polymer chains. buffalo.edu This strategy allows for the design of complex structures like block-graft copolymers with tailored properties for specific electronic material applications. buffalo.edu
Functional Polymers for Surface Modification and Self-Assembly
The polymer of this compound is a key building block for creating functional polymer surfaces. After polymerization, the PTBDMSS can be readily converted to PHOST, exposing reactive hydroxyl (-OH) groups along the polymer backbone. cmu.edu These hydroxyl groups provide a platform for a wide range of surface modification strategies. mdpi.com
For instance, these -OH groups can be used as initiation sites to graft other polymer chains, leading to the formation of complex architectures like PS-b-(PHS-g-PEO), a block-graft copolymer. buffalo.edu This functionalization capability is crucial for tuning the surface properties of materials, such as their hydrophilicity, adhesion, and biocompatibility. The modification of polystyrene-based surfaces is essential for applications in biomedicine and the development of highly sensitive biosensors. mdpi.com
Furthermore, the self-assembly of block copolymers containing PTBDMSS, such as PS-b-PTBDMSS, is a powerful method for creating nanostructured surfaces. rsc.orgkaist.ac.kr The ability to control the formation of well-ordered domains on a substrate is fundamental to applications in nanopatterning and the fabrication of advanced materials with precisely controlled surface features. kaist.ac.kr
Role in Designing High-χ Block Copolymers for Feature Size Reduction
A major goal in lithography is the continual reduction of feature sizes, with a particular focus on achieving sub-20 nm and even sub-10 nm patterns. google.comnih.gov This requires the design of block copolymers (BCPs) with a high Flory-Huggins interaction parameter (χ), which signifies a strong thermodynamic driving force for microphase separation into smaller, more defined domains. nih.gov
For example, chemically tailoring a BCP by introducing fluorine-containing groups can dramatically increase the χ value and facilitate the formation of perpendicular lamellae with smaller domain spacing during thermal annealing. rsc.org This strategy of using the PHS block derived from PTBDMSS as a platform for chemical modification is a key approach in the rational design of new high-χ block copolymers capable of meeting the demands for future generations of semiconductor devices. globethesis.comnih.gov
Characterization Techniques for P T Butyldimethylsiloxy Styrene Polymers
Chromatographic Methods for Molecular Weight and Distribution (e.g., GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of PTBDMS polymers. researchgate.netlcms.cz This method separates polymer chains based on their hydrodynamic volume in solution.
In a typical GPC analysis, a solution of the polymer is passed through a column packed with porous gel. Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and have a longer elution time. The elution profile is monitored by a detector, commonly a refractive index (RI) detector. By calibrating the system with well-defined polymer standards, such as polystyrene or poly(methyl methacrylate), the molecular weight of the PTBDMS sample can be determined. polymersource.caresearchgate.net The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) are calculated from the resulting chromatogram. A narrow PDI value (typically close to 1.1) is indicative of a well-controlled polymerization process, which is often a goal in the synthesis of block copolymers for self-assembly applications. researchgate.net
| Parameter | Description | Typical Values for Controlled Polymerization |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Varies depending on synthesis conditions |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards the heavier molecules. | Varies depending on synthesis conditions |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 1.05 - 1.30 |
Thermal Analysis of Polymer Transitions and Stability (e.g., DSC, TGA)
Thermal analysis techniques are crucial for evaluating the thermal transitions and stability of PTBDMS polymers, which are critical properties for processing and end-use applications.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. researchgate.net This technique is used to determine the glass transition temperature (Tg) of PTBDMS. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers like PTBDMS, the Tg is a key characteristic. The Tg of polystyrene is known to be dependent on its molecular weight, with lower molecular weight polymers exhibiting a lower Tg. hitachi-hightech.com Similarly, for PTBDMS, the Tg will be influenced by its molecular weight and the presence of the bulky t-butyldimethylsiloxy group. In block copolymers containing PTBDMS, distinct glass transitions for each block may be observed, providing evidence of microphase separation. marquette.edu
| Technique | Property Measured | Information Obtained |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Determines the transition from a glassy to a rubbery state, indicates processing temperatures, and can confirm microphase separation in block copolymers. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Evaluates thermal stability, identifies the onset of degradation, and can be used to study deprotection reactions. |
Microscopic and Scattering Techniques for Morphological Characterization (e.g., SAXS, TEM, AFM)
For block copolymers containing PTBDMS, understanding the nanoscale morphology is critical as it dictates the material's macroscopic properties. Microscopic and scattering techniques are employed to visualize and quantify these structures.
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful, non-destructive technique used to investigate the nanoscale structure of materials. For PTBDMS-containing block copolymers, SAXS can determine the size, shape, and arrangement of the self-assembled microdomains (e.g., spheres, cylinders, lamellae). acs.org The scattering pattern provides information on the domain spacing (d-spacing) and the degree of ordering. The position of the primary scattering peak (q) is related to the d-spacing by the equation d = 2π/q. Analysis of the higher-order scattering peaks can be used to identify the specific morphology.
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the microphase-separated morphology. To achieve sufficient contrast between the different polymer blocks, one of the blocks is typically stained with a heavy metal, such as osmium tetroxide (for blocks with double bonds) or ruthenium tetroxide. The resulting images provide real-space information on the size, shape, and arrangement of the domains, complementing the statistical data obtained from SAXS.
Atomic Force Microscopy (AFM): AFM is a surface imaging technique that can be used to characterize the morphology of thin films of PTBDMS block copolymers. In tapping mode, the cantilever oscillates near its resonance frequency, and changes in the amplitude or phase of this oscillation due to interactions with the sample surface are used to generate an image. The phase image is particularly sensitive to differences in the mechanical properties of the different polymer blocks, allowing for the visualization of the surface morphology without the need for staining.
| Technique | Principle | Information Obtained |
|---|---|---|
| Small-Angle X-ray Scattering (SAXS) | Scattering of X-rays by electron density fluctuations. | Average domain spacing, morphology type (e.g., lamellar, cylindrical), and degree of long-range order. acs.org |
| Transmission Electron Microscopy (TEM) | Imaging with a beam of electrons transmitted through a thin specimen. | Direct visualization of the size, shape, and arrangement of microdomains in real space. |
| Atomic Force Microscopy (AFM) | Scanning a sharp tip over the sample surface to map topography and material properties. | Surface morphology of thin films, visualization of domains based on differences in mechanical properties. |
Future Directions and Emerging Research Areas
Development of Sustainable Synthesis Routes for p-(t-BUTYLDIMETHYLSILOXY)STYRENE
The increasing demand for environmentally friendly chemical processes has spurred research into sustainable synthesis routes for specialty monomers like this compound. Current research focuses on moving away from petroleum-based feedstocks and energy-intensive traditional synthesis methods.
Bio-Based Precursors: A significant area of research is the use of renewable resources. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds that can be converted into styrene-like monomers. researchgate.net For instance, naturally occurring phenolic compounds such as ferulic acid can be derivatized to produce bio-based vinylphenols like 4-vinylguaiacol. rsc.org These can then be protected using silylation techniques to yield monomers analogous to this compound. This approach not only reduces reliance on fossil fuels but also valorizes biomass waste streams. researchgate.net
Green Chemistry and Biocatalysis: Efforts are underway to replace harsh chemical reagents and solvents with greener alternatives. This includes the exploration of biocatalytic methods, which employ enzymes to carry out specific chemical transformations under mild conditions. researchgate.net For example, enzymatic decarboxylation of phenolic acids can produce vinylphenols, which are precursors to silylated styrene (B11656) monomers. researchgate.net Furthermore, biocatalysts are being designed for the production of optically pure styrene oxides from styrene, a technology that could be adapted for the synthesis of functionalized styrenes. nih.gov Whole-cell catalysts containing enzymes from microbial styrene degradation pathways are also being developed for the synthesis of related compounds. google.com These biological systems offer high selectivity and reduce the generation of hazardous waste.
Exploration of Novel Polymer Architectures and Complex Topologies
The true potential of this compound is realized in its polymerization. Controlled polymerization techniques have opened the door to a vast array of polymer architectures beyond simple linear chains, each imparting unique properties to the final material.
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are instrumental in synthesizing polymers with precisely controlled molecular weights and narrow polydispersity. researchgate.netcapes.gov.br RAFT allows for the creation of well-defined block copolymers where a poly(this compound) segment is combined with other polymer blocks, such as polystyrene or poly(methyl methacrylate). researchgate.net This control is crucial for applications like directed self-assembly.
Complex Topologies: Beyond linear block copolymers, researchers are exploring more complex topologies:
Star Polymers: These consist of multiple polymer arms radiating from a central core. The "arm-first" method using RAFT polymerization can be employed, where linear polymer arms are first synthesized and then attached to a cross-linking agent like divinylbenzene (B73037) to form the star structure. researchgate.net
Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. They can be synthesized through methods like the self-condensing vinyl polymerization of monomers or through specialized techniques like transfer-dominated branching radical telomerisation (TBRT). rsc.orgresearchgate.net
These complex architectures provide a higher density of functional groups and can influence material properties such as solubility, viscosity, and thermal behavior.
Integration of this compound-Derived Polymers in Hybrid Materials
The presence of the silicon-containing silyl (B83357) group makes polymers derived from this compound ideal candidates for the creation of organic-inorganic hybrid materials. indianchemicalsociety.comresearchgate.net These materials combine the desirable properties of both organic polymers (flexibility, processability) and inorganic materials (hardness, thermal stability, high refractive index). nih.govmdpi.com
Sol-Gel Processes: A common method for creating these hybrids is the sol-gel process. nih.govresearchgate.net Polymers of this compound can be deprotected to yield poly(p-hydroxystyrene). The resulting hydroxyl groups can then participate in condensation reactions with inorganic precursors, such as tetraethoxysilane (TEOS), to form a covalently linked organic-inorganic network. researchgate.net This creates a Class II hybrid material, where strong chemical bonds exist between the organic and inorganic phases, leading to enhanced properties. mdpi.com
Nanocomposites: Another approach is the in-situ synthesis of inorganic nanoparticles, like silica, within the polymer matrix. nih.gov This bottom-up method allows for greater control over the structure and properties of the resulting nanocomposite. The silyl groups in the polymer can facilitate better dispersion and interfacial compatibility with the inorganic nanoparticles. These hybrid materials are being investigated for applications ranging from scratch-resistant coatings to advanced dielectrics. nih.gov
Advanced Functional Materials with Tunable Properties for Specific Applications
The ability to precisely control the polymer structure and to subsequently modify the protected hydroxyl group allows for the design of advanced functional materials with properties tailored for specific, high-performance applications.
High Refractive Index Polymers (HRIPs): There is a significant demand for polymers with a high refractive index (n > 1.50) for use in optical devices like advanced lenses, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs). wikipedia.orgnih.gov The incorporation of silicon and aromatic groups, both present in this compound-derived polymers, is a known strategy to increase the refractive index. google.comresearchgate.net By copolymerizing this monomer with other high-refractive-index monomers, materials with precisely tuned optical properties can be achieved. uni-marburg.de
Tunable Photonic Materials: Block copolymers containing poly(this compound) can self-assemble into ordered nanostructures. After deprotection, the resulting poly(p-hydroxystyrene) block can be selectively swollen or modified, changing the periodicity and refractive index contrast of the nanostructure. This allows for the creation of responsive photonic crystals, or photonic gels, whose color can be tuned by external stimuli like changes in solvent or pH. researchgate.net
Sensor Applications: The phenolic group in deprotected poly(p-hydroxystyrene) is an active site that can be used for sensor development. For example, these polymers can be used to create molecularly imprinted polymers for the selective electrochemical detection of small molecules. wikipedia.org They have also been employed in gas sensors, where their interaction with analytes leads to a detectable change in physical properties. wikipedia.org The ability to pattern these polymers using lithographic techniques further enhances their utility in creating sophisticated sensor arrays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
